N-Succinimidyloxycarbonylheptyl Methanethiosulfonate N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
Brand Name: Vulcanchem
CAS No.: 887407-50-3
VCID: VC20773515
InChI: InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3
SMILES: CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C13H21NO6S2
Molecular Weight: 351.4 g/mol

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate

CAS No.: 887407-50-3

Cat. No.: VC20773515

Molecular Formula: C13H21NO6S2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate - 887407-50-3

Specification

CAS No. 887407-50-3
Molecular Formula C13H21NO6S2
Molecular Weight 351.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 8-methylsulfonylsulfanyloctanoate
Standard InChI InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3
Standard InChI Key APKUXMFKVQNCDM-UHFFFAOYSA-N
SMILES CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O
Canonical SMILES CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O

Introduction

Chemical Structure and Properties

Molecular Structure

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate contains a methanethiosulfonate group connected to a heptyl chain that bridges to a succinimidyl ester. The compound represents a specialized variant of MTS reagents with a seven-carbon linker between the reactive groups. The general structure includes a methylsulfonylthio group (CH₃-SO₂-S-) on one end and a succinimidyl ester on the other, connected by a heptyl chain. This structure allows for specific reactions with cysteine residues in proteins while providing a spacer of defined length.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds such as N-Succinimidyloxycarbonylpropyl Methanethiosulfonate, the following properties can be inferred:

PropertyValue/Description
AppearanceLikely white to off-white solid
Molecular FormulaC₁₃H₂₁NO₆S₂ (estimated)
Molecular WeightApproximately 351.4 g/mol (estimated)
SolubilityLikely soluble in DMSO, DMF; limited water solubility
ReactivityHighly reactive toward thiol groups
Storage ConditionsRecommended storage at -20°C under dry conditions

The compound's methanethiosulfonate group is electrophilic and readily reacts with nucleophilic thiol groups in cysteine residues, forming disulfide bonds. This reactivity forms the basis of its utility in protein modification studies .

Synthesis and Applications

Synthetic Approaches

The synthesis of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate likely follows protocols similar to those used for related compounds. Typically, this would involve:

  • Preparation of the methanethiosulfonate functional group

  • Incorporation of the heptyl spacer

  • Coupling with N-hydroxysuccinimide to create the activated ester

The compound's synthesis represents a specialized chemical procedure requiring anhydrous conditions and careful handling of reactive intermediates.

Research Applications

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate belongs to a family of reagents used for protein structure-function studies. MTS reagents are valuable tools for investigating protein structure, particularly in:

  • Cysteine scanning mutagenesis experiments

  • Probing accessible cysteine residues in proteins

  • Structure-function analysis of transporters and receptors

  • Site-directed labeling of proteins

The heptyl spacer provides a specific distance constraint, making this reagent particularly useful when precise spatial relationships need to be established. MTS reagents in general have dimensions that would fit inside a cylinder approximately 0.6 nm in diameter and 1 nm in length, making them suitable for probing protein structure .

Comparison with Related Compounds

Structural Analogs

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate belongs to a family of compounds that vary primarily in their linker length. Below is a comparison with several related compounds:

CompoundLinker LengthMolecular WeightNotable Features
N-Succinimidyloxycarbonylmethyl MTS1 carbon~267 g/molShortest spacer arm
N-Succinimidyloxycarbonylpropyl MTS3 carbons295.3 g/molMedium-length spacer
N-Succinimidyloxycarbonylheptyl MTS7 carbons~351 g/molExtended spacer arm
MTSEA (2-Aminoethyl MTS)2 carbons236.16 g/molContains amine group

The choice of linker length is critical depending on the specific application, with longer chains like the heptyl variant providing greater flexibility and reach in protein modification experiments.

Functional Differences

The varying chain lengths in these compounds result in differences in:

  • Hydrophobicity - longer chains increase hydrophobic character

  • Flexibility - longer chains provide more conformational freedom

  • Reach - longer chains can access more distant sites in protein structures

  • Steric hindrance - different chains may affect access to buried cysteine residues

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate, with its seven-carbon chain, offers increased reach and flexibility compared to shorter analogs, potentially allowing it to react with cysteine residues that might be inaccessible to shorter-chain variants.

ConditionEstimated Half-lifeNotes
pH 7.0, 20°C~12 minutesRapid degradation at physiological pH
pH 6.0, 20°C~92 minutesImproved stability at slightly acidic pH
pH 7.0, 4°C~116 minutesBetter preservation at lower temperatures
Dry storage, -20°CMonths to yearsOptimal for long-term storage

These stability profiles highlight the importance of proper handling techniques and storage conditions for maintaining reagent functionality.

Research Significance

Protein Structure Analysis

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate serves as a valuable tool in elucidating protein structure, particularly for membrane proteins and ion channels. The selective reactivity with cysteine residues enables researchers to:

  • Map accessible regions of proteins

  • Determine the orientation of transmembrane domains

  • Investigate conformational changes during protein function

  • Create site-specific bioconjugates for further analysis

The precision of cysteine-specific chemistry, combined with the defined length of the heptyl spacer, makes this compound particularly useful for determining spatial relationships within complex protein structures.

Advanced Applications

In contemporary biochemical research, compounds like N-Succinimidyloxycarbonylheptyl Methanethiosulfonate find application in:

  • Protein mass spectrometry studies

  • Creation of protein-small molecule conjugates

  • Development of chemical probes for protein function

  • Investigating protein dynamics in varied cellular environments

The compound's distinctive properties allow it to serve as an important chemical tool in structural biology and protein engineering applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator